

2,2'-Dichloro diphenyl disulfide molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,2'-Dichloro diphenyl disulfide*

Cat. No.: *B109981*

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of 2,2'-Dichlorodiphenyl Disulfide

Introduction

2,2'-Dichlorodiphenyl disulfide, with the chemical formula $C_{12}H_8Cl_2S_2$, is an organosulfur compound.^[1] It belongs to the family of diaryl disulfides, which are characterized by a disulfide bond (S-S) linking two aryl groups. In this specific molecule, each phenyl ring is substituted with a chlorine atom at the ortho position relative to the sulfur atom. The stereochemistry and electronic properties of this compound are of interest to researchers in medicinal chemistry and materials science due to the influence of the halogen substituent and the conformational flexibility around the disulfide bridge. This document provides a comprehensive overview of its molecular structure, supported by crystallographic data and relevant experimental methodologies.

Molecular Structure and Conformation

The definitive three-dimensional arrangement of atoms in 2,2'-Dichlorodiphenyl disulfide has been elucidated by X-ray crystallography.^[2] The molecule consists of two 2-chlorophenyl groups connected by a disulfide linkage.

Chemical Identifiers and Properties:

- Molecular Formula: $C_{12}H_8Cl_2S_2$ ^[1]

- Molecular Weight: 287.23 g/mol [1]
- CAS Number: 31121-19-4[1][3]
- Synonyms: Bis(2-chlorophenyl) Disulfide, Bis(o-chlorophenyl) Disulfide[4]

The key structural feature of diaryl disulfides is the non-planar nature of the C-S-S-C core.[5] For 2,2'-Dichlorodiphenyl disulfide, the two chlorophenyl rings are arranged in a synclinal conformation.[2]

Crystallographic Data

The crystal structure of 2,2'-Dichlorodiphenyl disulfide has been determined to be monoclinic, with the space group $P2_1/a$.[2] The key quantitative data derived from the crystallographic analysis are summarized below.

Parameter	Value
Crystal System	Monoclinic
Space Group	$P2_1/a$
Cell Dimensions	$a = 7.724(1) \text{ \AA}$
	$b = 22.360(7) \text{ \AA}$
	$c = 7.917(2) \text{ \AA}$
	$\beta = 114.75^\circ$
C-S-S-C Torsion Angle	-85.0°

Table 1: Crystallographic and Key Structural Data for 2,2'-Dichlorodiphenyl Disulfide.[2]

The C-S-S-C torsion (dihedral) angle of -85.0° confirms the skewed, non-planar conformation of the disulfide bridge, which is a characteristic feature of most organic disulfides.[2][5]

Molecular Structure Visualization

The connectivity of atoms in 2,2'-Dichlorodiphenyl disulfide is depicted in the following diagram.

Caption: 2D representation of 2,2'-Dichlorodiphenyl disulfide.

Experimental Protocols

Synthesis of Diaryl Disulfides

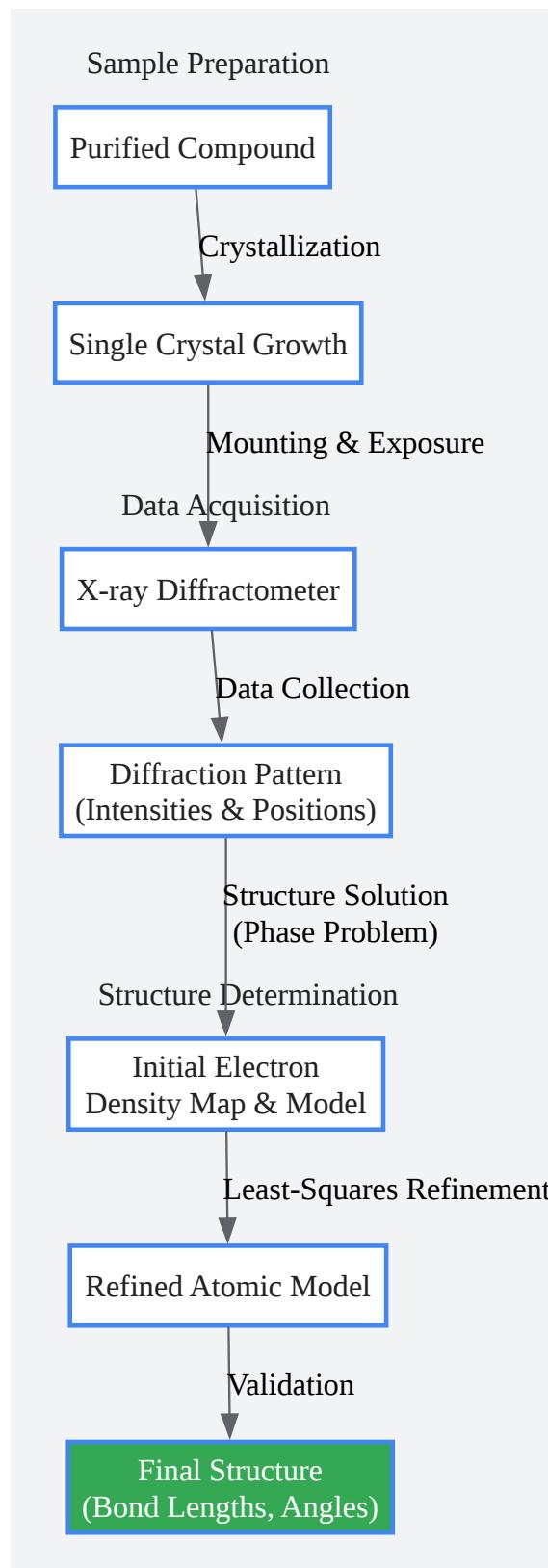
A general and common method for the synthesis of diaryl disulfides is the oxidation of the corresponding thiols.^[5] The following protocol is a representative example for the synthesis of diphenyl disulfide, which can be adapted for chlorinated analogs.^[6]

Protocol: Oxidation of Thiophenol to Diphenyl Disulfide^[6]

- Reaction Setup: A 100-mL round-bottomed flask is equipped with a magnetic stirrer.
- Reagents: 11.0 g (0.1 mol) of benzenethiol (thiophenol) and 50 mL of trifluoroethanol are added to the flask.
- Cooling: The mixture is stirred and cooled in an ice bath.
- Oxidant Addition: 12.5 mL of 30% aqueous hydrogen peroxide (H_2O_2) is added dropwise over a period of 15 minutes.
- Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to stir at room temperature for 24 hours.
- Isolation: The product, diphenyl disulfide, precipitates from the solution as it is sparingly soluble in trifluoroethanol.
- Purification: The solid product is collected on a Büchner funnel and dried under vacuum.

Note: This protocol serves as a general guideline. The synthesis of 2,2'-Dichlorodiphenyl disulfide would start from 2-chlorothiophenol and may require optimization of reaction conditions.

Structure Determination by X-ray Crystallography


X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids.^[7] The process involves four major steps.

Protocol: Single-Crystal X-ray Diffraction Workflow[\[7\]](#)

- Crystallization:
 - The primary and often most challenging step is to grow a single, high-quality crystal of the compound.
 - This is typically achieved by slowly evaporating a solvent from a saturated solution of the purified compound. Various solvents and solvent mixtures are screened to find optimal crystallization conditions.
 - The goal is to achieve a limited degree of supersaturation, allowing the molecules to arrange themselves into a well-ordered crystal lattice.
- Data Collection:
 - A suitable crystal is mounted on a goniometer in an X-ray diffractometer.
 - The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms.
 - A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots.
 - A detector records the position and intensity of thousands of these diffracted reflections.
- Structure Solution:
 - The diffraction data (intensities and positions of spots) are processed.
 - Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map of the unit cell.
 - From this map, an initial model of the molecular structure is built by identifying the positions of the atoms.
- Structure Refinement and Validation:

- The initial atomic model is refined against the experimental diffraction data using least-squares algorithms. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final output includes precise bond lengths, bond angles, and torsion angles.[\[2\]](#)

The logical flow for determining a crystal structure is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-DICHLORO DIPHENYL DISULFIDE | 31121-19-4 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2'-DICHLORO DIPHENYL DISULFIDE | 31121-19-4 [amp.chemicalbook.com]
- 4. Buy Online CAS Number 31121-19-4 - TRC - 2,2'-Dichloro Diphenyl Disulfide | LGC Standards [lgcstandards.com]
- 5. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,2'-Dichloro diphenyl disulfide molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109981#2-2-dichloro-diphenyl-disulfide-molecular-structure\]](https://www.benchchem.com/product/b109981#2-2-dichloro-diphenyl-disulfide-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com